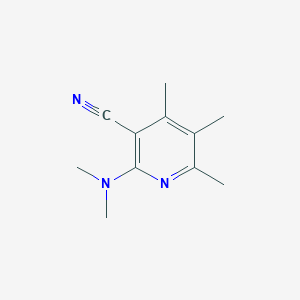

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile

Overview

Description

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile (DMAT) is an organic compound with a wide range of applications in various fields of science. DMAT is an important intermediate in organic synthesis and is used as a building block in the production of a variety of drugs, fragrances, and other materials. It is also used as a catalyst in the production of polymers, and as a reagent in the synthesis of pharmaceuticals and other compounds. DMAT is an important component of many laboratory experiments and has been studied extensively in recent years.

Scientific Research Applications

Drug and Gene Delivery Systems

The compound has been utilized in the development of nanocarriers for drug and gene delivery. These nanocarriers can simultaneously load anticancer drugs and nucleic acids, which is challenging due to their different physico-chemical properties . The use of this compound in amphiphilic block copolymers allows for the creation of micelles that can effectively deliver drugs and genetic material to target sites, potentially improving cancer therapy outcomes.

Stimuli-Responsive Polymersomes

In the field of nanotechnology , the compound serves as a building block for creating polymersomes —vesicles that are more robust than liposomes and can respond to pH, temperature, and other conditions . These polymersomes have significant potential in drug delivery, gene therapy, and as nanoreactors, due to their ability to respond to the unique environments found within biological systems.

Antioxidant and Anti-inflammatory Applications

The compound’s derivatives have been explored for their antioxidant and anti-inflammatory properties. When incorporated into polymer micelles , they can be loaded with drugs like quercetin , which has known antioxidant and anticancer effects . This application is particularly relevant in the development of treatments for chronic diseases that involve oxidative stress and inflammation.

Biocompatible Polymer Synthesis

Researchers have used this compound in the synthesis of biocompatible polymers . These polymers can be finely tuned for composition, functionality, and properties, making them suitable for various targeted therapies . The ability to design such precise polymers opens up new avenues for personalized medicine.

Metabolic Activity Modulation

The compound plays a role in the modulation of metabolic activity within cells. By forming complexes with other molecules, it can influence cellular processes, which is a critical aspect of developing treatments for metabolic disorders .

Nanoparticle Characterization

In material science , the compound is used in the characterization of nanoparticles. Its properties allow for detailed analysis of nanoparticle behavior, which is essential for ensuring the safety and efficacy of nanomaterials used in medical applications .

Environmental Remediation

There is potential for the compound to be used in environmental remediation . Its derivatives have been studied for their effectiveness in degrading organic pollutants, which could lead to new methods for cleaning up environmental contaminants.

Controlled Release Mechanisms

Lastly, the compound is instrumental in creating controlled release mechanisms for therapeutic agents. By adjusting the compound’s structure, researchers can control the release rate of drugs, providing a sustained therapeutic effect .

properties

IUPAC Name |

2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZHBRKXCFVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)N(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |

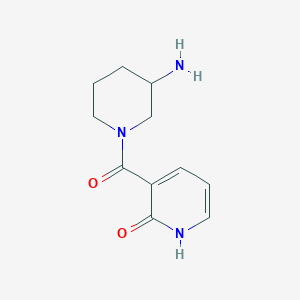

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)

![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)